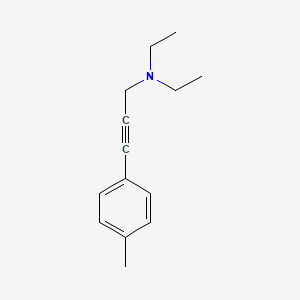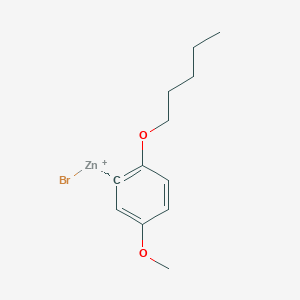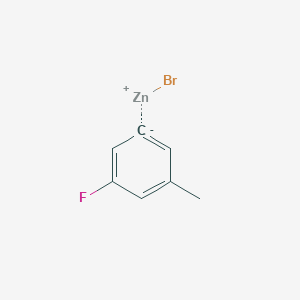
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of three 2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl groups attached to a central boron atom. It is widely used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane typically involves the reaction of 2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenylboronic acid with a suitable boron source under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent . The reaction conditions are generally mild, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are optimized to achieve maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism by which Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The pyridinyl groups enhance the compound’s reactivity and selectivity in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: This compound has similar boron-containing groups but different electronic properties.
2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine: Another boron-containing compound used in similar applications.
Uniqueness
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane is unique due to its specific structural arrangement and electronic properties, which make it highly effective in various chemical reactions and applications. Its ability to form stable complexes with nucleophiles and its reactivity in Suzuki–Miyaura coupling reactions set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C45H48BN3 |
|---|---|
Peso molecular |
641.7 g/mol |
Nombre IUPAC |
tris(2,3,5,6-tetramethyl-4-pyridin-4-ylphenyl)borane |
InChI |
InChI=1S/C45H48BN3/c1-25-31(7)43(32(8)26(2)40(25)37-13-19-47-20-14-37)46(44-33(9)27(3)41(28(4)34(44)10)38-15-21-48-22-16-38)45-35(11)29(5)42(30(6)36(45)12)39-17-23-49-24-18-39/h13-24H,1-12H3 |
Clave InChI |
GAYXEDYGYJOTGG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C(=C1C)C)C2=CC=NC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=NC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=NC=C6)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)


![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)



![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
